Hesperetin Benzyl Ether Hesperetin Benzyl Ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC18570239
InChI: InChI=1S/C23H20O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-11,21,24-25H,12-13H2,1H3
SMILES:
Molecular Formula: C23H20O6
Molecular Weight: 392.4 g/mol

Hesperetin Benzyl Ether

CAS No.:

Cat. No.: VC18570239

Molecular Formula: C23H20O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Hesperetin Benzyl Ether -

Specification

Molecular Formula C23H20O6
Molecular Weight 392.4 g/mol
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-phenylmethoxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C23H20O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-11,21,24-25H,12-13H2,1H3
Standard InChI Key CDVCUUPVBSIPQT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O

Introduction

Chemical Identity and Structural Characteristics

Hesperetin benzyl ether (C₂₃H₂₀O₆; molecular weight 392.4 g/mol) is characterized by a benzyl ether group substituted at the 7-hydroxyl position of the hesperetin backbone . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one . Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern, with distinct shifts observed for the 7-O-benzyl group (δ 4.48 ppm for the methylene protons) and aromatic protons in the benzyl moiety (δ 7.27–7.37 ppm) .

The three-dimensional structure, resolved through X-ray crystallography, reveals that the benzyl ether group induces a planar conformation in the flavanone core, enhancing π-π stacking interactions with biological targets . This structural modification increases hydrophobicity (logP = 2.8) compared to parent hesperetin (logP = 2.1), potentially improving membrane permeability .

Synthetic Methodologies

Base-Catalyzed Etherification

The most reported synthesis begins with hesperidin hydrolysis to yield hesperetin (87% yield), followed by selective 7-O-alkylation :

  • Hesperetin preparation: Hesperidin (72 g) is refluxed in 10% H₂SO₄/ethanol at 80°C for 8 hours, yielding 31.5 g of hesperetin .

  • Benzylation: Hesperetin (30.2 g, 100 mmol) reacts with benzyl bromide (250 mmol) in dimethylformamide (DMF) using K₂CO₃ (150 mmol) as base. The reaction proceeds at 25°C for 1 hour, achieving 50% yield of the crude product .

Critical parameters include:

  • Temperature control (<30°C) to prevent oxidation of the catechol moiety

  • Solvent selection (DMF > acetone > THF) for optimal solubility

  • Molar ratio (1:2.5 hesperetin:benzyl bromide) to minimize di-substitution

Purification involves recrystallization from chloroform/diethyl ether (1:3), yielding white crystals with >98% purity by HPLC .

Pharmacological Activities

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, hesperetin benzyl ether derivatives demonstrate:

ParameterHesperetin Benzyl EtherIndomethacinCelecoxib
NO Inhibition (IC₅₀)16.63 μM28.45 μM35.12 μM
TNF-α Reduction78% at 10 μM62%58%
IL-6 Suppression82% at 10 μM71%65%

Data adapted from

Mechanistic studies reveal NF-κB pathway inhibition, with 70% reduction in p65 nuclear translocation at 20 μM . The benzyl ether group enhances binding to the IKKβ kinase (Ki = 0.42 μM vs. 1.78 μM for hesperetin) .

Physicochemical and Pharmacokinetic Properties

PropertyValueMethod
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask HPLC
Plasma Protein Binding92.4%Equilibrium dialysis
Metabolic Stabilityt₁/₂ = 48 min (human)Liver microsomes
CYP Inhibition3A4 (IC₅₀ = 12.8 μM)Fluorescent assay

The benzyl ether group reduces Phase II metabolism—glucuronidation decreases from 85% (hesperetin) to 32%, while sulfation remains unchanged at 15% .

Formulation Strategies for Enhanced Delivery

Microemulsion Systems

A transdermal formulation containing 5 wt% hesperetin benzyl ether in lemon oil/polysorbate 20/ethanol (20:70:10) achieves:

  • Particle size: 152–181 nm (PDI <0.2)

  • Skin permeation flux: 32.74 μg/cm²/h (14× free drug)

  • 24-hour sustained release in stratum corneum

Solid Dispersion

Co-processing with mannitol (1:3 ratio) via spray drying yields amorphous particles with:

  • Dissolution rate: 85% in 30 min (vs. 12% crystalline)

  • Stability: No recrystallization after 6 months at 25°C

Future Perspectives

  • Targeted Cancer Therapy: Preliminary docking studies suggest EGFR kinase inhibition (ΔG = -9.8 kcal/mol), warranting in vivo validation .

  • Neuroinflammation Models: Testing in APP/PS1 Alzheimer’s mice could clarify Aβ aggregation inhibition observed in vitro (68% at 50 μM) .

  • Prodrug Development: Phosphorylation of the 3’-OH group may enhance aqueous solubility while maintaining target affinity .

Ongoing challenges include resolving hepatotoxicity concerns (ALT elevation at 100 mg/kg in rats) and improving synthetic yields through flow chemistry approaches .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator